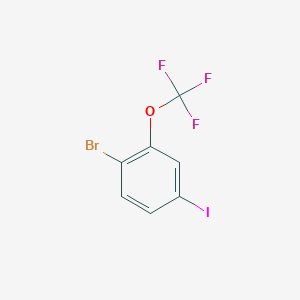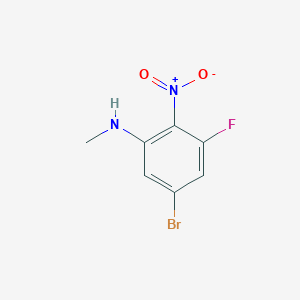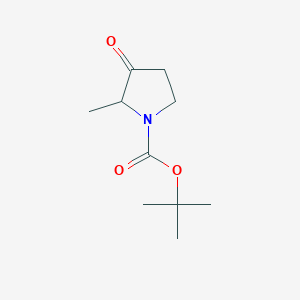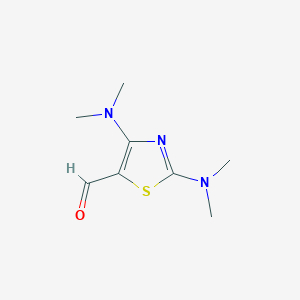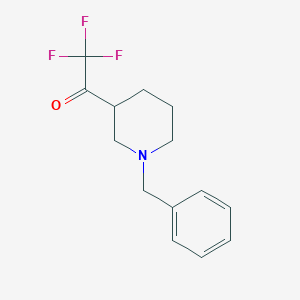
1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidones, such as the one in your query, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .
Synthesis Analysis
The synthesis of piperidone derivatives has been a subject of considerable research. Various methods have been developed for the synthesis of position isomeric piperidones and their derivatives .Chemical Reactions Analysis
The chemical reactions involving piperidone derivatives can be quite diverse, depending on the specific compound and the conditions. For example, during the synthetic process development studies of benidipine hydrochloride, a related compound, process-related impurities were detected .Physical And Chemical Properties Analysis
The physical and chemical properties of piperidone derivatives can vary widely. For example, “(1-Benzylpiperidin-3-yl)methanol” has a molecular weight of 205.30 g/mol .Wissenschaftliche Forschungsanwendungen
Chemoenzymatic Synthesis in Drug Development
1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone derivatives have been used in the chemoenzymatic synthesis of pharmaceutical compounds. For instance, a study conducted by González-Martínez, Gotor, and Gotor‐Fernández (2019) utilized 1‐aryl‐2,2,2‐trifluoroethanones in the bioreduction process to synthesize enantiomerically pure alcohols. This method was crucial in developing a stereoselective route towards Odanacatib, an inhibitor of Cathepsin K, demonstrating the compound's role in synthesizing orally bioavailable drugs (González-Martínez, Gotor, & Gotor‐Fernández, 2019).
Friedel–Crafts Acylation Reaction
Wolf (2008) explored the synthesis of Zifrosilone (a cholinesterase inhibitor for Alzheimer’s disease treatment) via the Friedel–Crafts acylation reaction involving 1-(3-trimethylsilylphenyl)-2,2,2-trifluoroethanone derivatives. This study highlights the application of trifluoroethanone derivatives in synthesizing potential therapeutic agents for neurodegenerative diseases (Wolf, 2008).
Synthesis of Novel Compounds
Borza et al. (2007) identified a derivative of 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone as a potent NR2B subunit-selective antagonist of the NMDA receptor. This compound was used in synthesizing various derivatives to establish structure-activity relationships and improve ADME properties, demonstrating its significance in developing novel neuroactive compounds (Borza et al., 2007).
Novel Synthesis of Dithiatriazines
Kim, Lee, and Kim (1996) utilized 1-aryl-2,2,2-trifluoroethanone oximes in the synthesis of 5-aryl-5-trifluoromethyl-4H-1,3,2,4,6-dithiatriazines. This novel synthesis approach showcases the utility of trifluoroethanone derivatives in the creation of complex heterocyclic compounds (Kim, Lee, & Kim, 1996).
Antibacterial and Antifungal Activities
Sujatha, Shilpa, and Gani (2019) conducted a study on N-(4-Chloro-2-trifluoroactyl phenyl) - aminothiazole derivatives synthesized from 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone. This research emphasizes the potential of trifluoroethanone derivatives in creating compounds with significant antibacterial and antifungal activities (Sujatha, Shilpa, & Gani, 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(1-benzylpiperidin-3-yl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO/c15-14(16,17)13(19)12-7-4-8-18(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYNMYZCQZOPDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735097 |
Source


|
| Record name | 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1182349-49-0 |
Source


|
| Record name | 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[[1-(1,2-Benzisothiazol-3-YL)piperidin-4-YL]methyl]amine](/img/structure/B1376132.png)
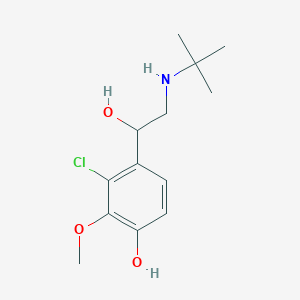
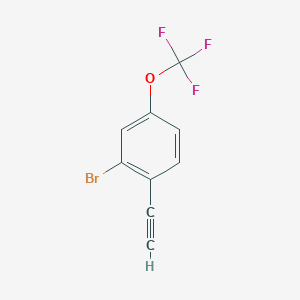
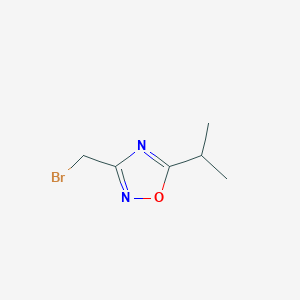
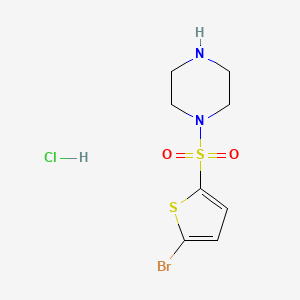
![Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B1376139.png)
